Antitubercular agent-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

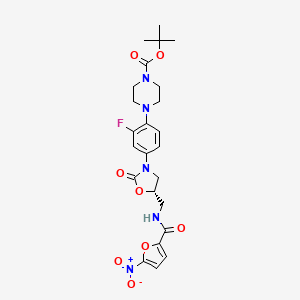

Properties

Molecular Formula |

C24H28FN5O8 |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

tert-butyl 4-[2-fluoro-4-[(5S)-5-[[(5-nitrofuran-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1 |

InChI Key |

QDTXYIUIFBPEAZ-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Key Antitubercular Agent

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the continuous development and understanding of effective therapeutic agents. While the user's request specified "Antitubercular agent-22," a specific agent with this designation and a well-documented, unique mechanism of action is not clearly defined in the current scientific literature. The search results refer to different compounds labeled as '22' in various research contexts, without a singular, universally recognized "this compound." One study describes a series of quinoxaline 1,4-di-N-oxide hybrids, where compounds 20, 21, and 22 displayed promising anti-TB activity.[1] Another study evaluated a quinazolinone derivative, also designated compound (22), for its activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[2] A separate research paper characterized the inhibitory effects of 22 different antituberculosis drugs on human organic anion transporter polypeptides, a study focused on drug-drug interactions rather than the primary antibacterial mechanism.[3][4]

Given the ambiguity surrounding "this compound," this guide will focus on the well-established mechanism of action of Isoniazid (INH) , a cornerstone first-line antitubercular drug.[5][6] This will serve as a representative example of the in-depth technical information required by researchers, scientists, and drug development professionals. Isoniazid is a prodrug that, once activated, specifically inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][7]

Core Mechanism of Action: Isoniazid

Isoniazid's primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a pathway unique to mycobacteria, which accounts for its high selectivity.[7][8]

1. Activation of the Prodrug: Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[7]

2. Formation of the Active Adduct: Inside the bacterium, KatG converts INH into a variety of reactive species, including an isonicotinoyl radical. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD (INH-NAD) adduct.[7]

3. Inhibition of InhA: The INH-NAD adduct acts as a potent and slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[7] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.

4. Disruption of Mycolic Acid Synthesis and Cell Wall Integrity: By inhibiting InhA, isoniazid effectively blocks the synthesis of mycolic acids.[7][8] Mycolic acids are long-chain fatty acids that are integral to the unique and complex cell wall of mycobacteria, providing a waxy, impermeable barrier. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, making the bacterium susceptible to osmotic lysis and other cellular stresses, ultimately resulting in cell death.[9] For actively growing mycobacteria, this action is bactericidal.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Isoniazid and a typical experimental workflow for assessing the efficacy of an antitubercular agent.

Caption: Mechanism of action of Isoniazid.

Caption: Experimental workflow for antitubercular agent testing.

Quantitative Data Summary

The efficacy and characteristics of antitubercular agents are often quantified. The following table provides a conceptual summary of typical quantitative data for a first-line agent like Isoniazid and a second-line agent, for comparative purposes.

| Parameter | Isoniazid (First-Line) | Moxifloxacin (Second-Line) | Reference |

| Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv | 0.02 - 0.06 µg/mL | 0.12 - 0.5 µg/mL | [1] |

| Primary Mechanism of Action | Inhibition of mycolic acid synthesis | Inhibition of DNA gyrase | [1][10] |

| Resistance Mechanism | Mutations in katG or inhA genes | Mutations in gyrA or gyrB genes | [1] |

| Half-life (Fast Acetylators) | 0.5 - 1.6 hours | ~12 hours | [7] |

| Half-life (Slow Acetylators) | 2 - 5 hours | ~12 hours | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in antitubercular drug research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antitubercular agent that inhibits the visible growth of M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Antitubercular agent stock solution of known concentration.

-

M. tuberculosis H37Rv strain.

-

96-well microplates.

-

Spectrophotometer.

Procedure:

-

Prepare a serial two-fold dilution of the antitubercular agent in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

-

Inoculate each well (except for the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is determined as the lowest drug concentration at which no visible growth is observed. This can be assessed visually or by measuring optical density.

Protocol 2: KatG Expression and Purification for Activation Studies

Objective: To express and purify the KatG enzyme to study the activation of prodrugs like Isoniazid in vitro.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the katG gene.

-

Luria-Bertani (LB) broth with appropriate antibiotic selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

SDS-PAGE reagents for protein analysis.

Procedure:

-

Grow a 1 L culture of the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged KatG protein with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein into a suitable storage buffer.

A thorough understanding of the mechanism of action of antitubercular agents is fundamental for the development of new drugs and the optimization of existing therapies. While the identity of a specific "this compound" remains elusive in the broader scientific discourse, the principles of action, as exemplified by the first-line agent Isoniazid, highlight the importance of targeting unique bacterial pathways. The methodologies and data presentation formats provided in this guide offer a framework for the continued investigation and dissemination of knowledge in the critical field of tuberculosis research.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Characterization of 22 Antituberculosis Drugs for [research.amanote.com]

- 4. Characterization of 22 Antituberculosis Drugs for Inhibitory Interaction Potential on Organic Anionic Transporter Polypeptide (OATP)-Mediated Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. unisciencepub.com [unisciencepub.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of TBAJ-876: A Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TBAJ-876, a promising next-generation diarylquinoline antitubercular agent. The information is compiled from preclinical and clinical research to support further investigation and development in the field of tuberculosis therapeutics.

Discovery and Rationale

TBAJ-876 was identified through a medicinal chemistry campaign aimed at improving the pharmacological and toxicological profile of bedaquiline, a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[1][2] Bedaquiline, while effective, has been associated with potential side effects. The goal was to develop an analog with enhanced potency and an improved safety profile.[3] TBAJ-876 emerged as a lead candidate, demonstrating greater antimycobacterial activity and a potentially better safety profile compared to its predecessor.[4] It is currently in clinical development for the treatment of both drug-susceptible and drug-resistant tuberculosis.[1][4]

Synthesis of TBAJ-876

The synthesis of TBAJ-876 has been approached through various routes, with a focus on efficiency and scalability for potential large-scale production.

Convergent Synthesis Approach

An initial and commonly described method for synthesizing TBAJ-876 involves a convergent approach. This strategy relies on the coupling of two key fragments: a quinoline fragment and a dimethylaminopropanone fragment.[1] A significant intermediate in this process is 876A-B. The original synthesis of this intermediate was a lengthy 12-step process that involved cryogenic conditions, organolithium reagents, and a costly palladium-catalyzed Suzuki coupling reaction.[5]

Optimized Aldol Condensation Strategy

To improve efficiency and reduce costs, researchers at the Medicines for All Institute (M4ALL) developed a more efficient, three-step synthesis for the 876A-B fragment.[1] This optimized route utilizes an aldol condensation strategy and avoids the need for chromatography purification, making it more suitable for multigram-scale production.[1][6] The overall yield of this three-step sequence is approximately 75%.[1] This newer process has been successfully scaled up to produce 4 kg of the 876A-B intermediate.[5]

Continuous Flow Process for Asymmetric Synthesis

To address challenges with repeatability and safety in scaling up the synthesis, a continuous flow process for the asymmetric synthesis of TBAJ-876 has been developed.[7] This method allows for a throughput of 119.2 mmol/h and has been demonstrated on a 100 g scale, an achievement not feasible through traditional batch processing.[7] The continuous flow process also significantly reduces reaction time and enhances the robustness and scalability of the synthesis.[7]

Mechanism of Action

TBAJ-876, like its predecessor bedaquiline, targets the F-ATP synthase in Mycobacterium tuberculosis.[8][9] This enzyme is crucial for generating ATP, the primary energy currency of the cell.

Dual-Subunit Inhibition of F-ATP Synthase

Biochemical and genetic studies have confirmed that TBAJ-876 inhibits the mycobacterial F-ATP synthase through a dual-subunit mechanism.[10][11] It interferes with the function of both the c and ε subunits of the enzyme.[10][11] By binding to the c-ring, TBAJ-876 stalls its rotation, which is a critical step in ATP synthesis.[8][9] Additionally, it targets the ε-subunit, disrupting the coupling of the c-ring's rotation to ATP synthesis at the catalytic headpiece.[8][9]

Distinction from Bedaquiline's Mechanism

While both drugs target the F-ATP synthase, a key difference in their mechanism has been identified. Bedaquiline exhibits protonophore activity, which contributes to an uncoupling of electron transport from ATP synthesis.[2] In contrast, TBAJ-876 does not retain this uncoupler activity.[2][8] The comparable bactericidal activity of both compounds suggests that this uncoupler activity is not essential for the diarylquinolines' efficacy.[2]

Quantitative Data

The following tables summarize key quantitative data for TBAJ-876 from various studies.

| In Vitro Activity | Value | Reference |

| ATP Synthesis IC50 | 0.031 to 0.2 nM | [11] |

| Bedaquiline ATP Synthesis IC50 | 5.3 nM | [11] |

| Pharmacokinetic Parameters (Single Doses in Healthy Adults) | Value | Reference |

| Tolerated Single Dose | Up to 800 mg | [4] |

| Tolerated Multiple Dose | Up to 200 mg for 14 days | [4] |

| Long-Acting Injectable Formulation (Mouse Model) | Value | Reference |

| Plasma Concentration ≥36 ng/mL (EC50) at 8 weeks | 250 mg/kg dose | [12] |

| Median Plasma AUC0-6wks (62.5 mg/kg) | 143 µg-h/mL | [12] |

| Median Plasma AUC0-6wks (125 mg/kg) | 206 µg-h/mL | [12] |

| Median Plasma AUC0-6wks (250 mg/kg) | 391 µg-h/mL | [12] |

Experimental Protocols

Synthesis of 876A-B Fragment (Aldol Condensation)

-

Materials: 6-bromo-3,4-dihydroquinolin-2(1H)-one, 2,3,6-trimethoxyisonicotinaldehyde, dry Methanol (MeOH), Sodium methoxide in MeOH (25% Wt), Phosphoryl chloride (POCl3), Triethylamine (TEA), Tetrahydrofuran (THF).

-

Step 1: To a 500 mL round-bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol), 2,3,6-trimethoxyisonicotinaldehyde (10.0 g, 50.7 mmol), and dry MeOH (200 mL). Stir the mixture at room temperature for 5 minutes. Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt) in one portion. Heat the mixture to reflux for 24 hours.[1]

-

Step 2: Cool the reaction mixture and collect the precipitated product.

-

Step 3: To the product from Step 2, add POCl3. Additional POCl3 may be added during the reaction to drive it to completion. After 4 hours, cool the reaction to room temperature. Pour the mixture into ice-cold water and basify with saturated aqueous NaHCO3 to a pH of 8-8.5. Extract the product with ethyl acetate. Wash the combined organic fractions with brine, dry over Na2SO4, and evaporate in vacuo to yield the crude product.[1]

-

Step 4: The final product is isolated by further extraction with ethyl acetate to yield 876A-B.[1]

Continuous Flow Synthesis of TBAJ-876

-

Setup: A continuous flow reactor system with four plunger pumps and reactor coils made of 316L or PTFE materials is used. Check valves are installed to prevent backflow.[7]

-

Reagent Solutions:

-

Solution A: nBuLi (2.5 M in n-hexane) in 50 V toluene.

-

Solution B: L1 in 36 V toluene.

-

Solution C: Compound 1 (5.0 g) and L2 (4.3 g) in 90 V toluene.

-

Solution D: Compound 2 (3.4 g) in 90 V toluene.

-

-

Procedure:

-

Flush the reactor coils with toluene.

-

Start the flow of Solution A (12 mL/min) and Solution B (18 mL/min), precooling each for 1 minute before they are mixed in a T-piece mixer.

-

The reaction involves three temperature phases: in-situ formation of an achiral base, lithiation, and the addition reaction, with temperatures set at -25°C, -35°C, and -85°C, respectively.[7] The residence times for each phase are 7.5, 7.5, and 5 minutes.[7]

-

-

Workup:

-

Acidify the crude product into a hydrochloride (HCl) salt in a mixed solvent of toluene and heptane (1:1).

-

Filter the resulting solid and wash sequentially with water and heptane.

-

Add EtOH to the obtained solid and stir at room temperature.

-

Filter the white solid, and concentrate the mother liquor to afford the TBAJ-876 HCl salt.

-

Prepare the free base of TBAJ-876 using a 10% aqueous solution of Na2CO3.[7]

-

In Vitro ATP Synthesis Assay

-

Method: Biochemical assays are performed using inverted membrane vesicles prepared from Mycobacterium bovis BCG.[11]

-

Procedure: The inhibitory effect of TBAJ-876 on ATP synthesis is measured to determine the 50% inhibitory concentration (IC50).[11]

Phase 1 Clinical Trial Protocol (Single Ascending Dose)

-

Study Design: A Phase 1, partially blind, placebo-controlled, randomized, combined single ascending dose study.[13]

-

Participants: Healthy adult subjects.

-

Dosage Cohorts: Multiple cohorts receiving single doses of TBAJ-876 or a matching placebo under fasted conditions. For example, one cohort of eight subjects will have six receiving an 800 mg dose of TBAJ-876 oral suspension and two receiving a placebo.[13]

-

Assessments: Evaluation of safety, tolerability, and pharmacokinetics of TBAJ-876.[13]

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of TBAJ-876 on the F-ATP synthase of M. tuberculosis.

Caption: Optimized synthesis workflow for the TBAJ-876 intermediate 876A-B.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. croiconference.org [croiconference.org]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Technical Guide to the Physicochemical Properties of Antitubercular Agent-22

For Researchers, Scientists, and Drug Development Professionals

Introduction:

"Antitubercular agent-22," also referred to as Compound 2 in some literature, is a novel oxazolidinone derivative that has demonstrated significant potential as both an anticandidiasis and antitubercular agent.[1] This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available scientific literature. The information is presented to support further research and development of this promising compound.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] Key properties for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 533.51 g/mol | [1] |

| Molecular Formula | C24H24FN5O6S | [1] |

| In Vitro Activity (MIC) | ||

| Candida albicans MTCC 3017 | 2.34 µg/ml | [1] |

| M. tuberculosis (H37Rv) | 2 µg/ml | [1] |

Experimental Protocols

Standardized assays are crucial for ensuring the direct comparability of data across different drugs and drug classes.[2] While the specific, detailed experimental protocols used for this compound are proprietary to the original researchers, this section outlines general methodologies for determining key in vitro activity.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).

Workflow for MABA:

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Antitubercular agents exert their effects through various mechanisms, often targeting essential bacterial processes.[5][6] Common mechanisms include the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, or the inhibition of protein synthesis by targeting DNA-dependent RNA polymerase.[6][7][8][9]

The specific mechanism of action for this compound, as an oxazolidinone derivative, is likely related to the inhibition of bacterial protein synthesis. Linezolid, a well-known oxazolidinone, functions by preventing the formation of the initiation complex for protein synthesis.

Generalized Oxazolidinone Mechanism of Action:

Caption: Postulated Mechanism of Action for Oxazolidinones.

This compound is a compound of interest in the ongoing search for new and effective treatments for tuberculosis. The data presented in this guide, while not exhaustive, provides a foundational understanding of its physicochemical properties and potential mechanism of action. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential. This includes a comprehensive determination of its physicochemical profile and in-depth studies to elucidate its precise molecular target and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. google.com [google.com]

In Vitro Activity of Antitubercular Agent-22 Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of a novel oxazolidinone derivative, designated as Antitubercular agent-22 (also referred to as Compound 2), against the virulent H37Rv strain of Mycobacterium tuberculosis. This document summarizes key quantitative data, details the experimental methodologies employed for its evaluation, and visualizes its mechanism of action. A related compound, Antitubercular agent-23 (Compound 3a), is also discussed for comparative purposes.

Quantitative Data Summary

The in vitro antitubercular potency of this compound and the related compound, Antitubercular agent-23, was determined by assessing their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Name | Alternative Designation | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |

| This compound | Compound 2 | H37Rv | 2 µg/ml[1] |

| Antitubercular agent-23 | Compound 3a | H37Rv | 1 µg/ml[1] |

Experimental Protocols

The following section outlines the methodology for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against Mycobacterium tuberculosis H37Rv. This protocol is based on established methods for in vitro antitubercular activity screening.

1. Bacterial Strain and Culture Conditions:

-

Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294) was used as the reference strain.

-

Growth Medium: The bacteria were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

-

Incubation: Cultures were incubated at 37°C.

2. Preparation of Inoculum:

-

A mid-log phase culture of M. tuberculosis H37Rv was used to prepare the inoculum.

-

The turbidity of the bacterial suspension was adjusted to a McFarland standard of 0.5, corresponding to approximately 1.5 x 10⁸ CFU/ml. The suspension was then diluted to achieve a final inoculum density suitable for the assay.

3. Microplate Alamar Blue Assay (MABA):

-

A 96-well microtiter plate was used for the assay.

-

Serial twofold dilutions of the test compounds (this compound and Antitubercular agent-23) were prepared in the growth medium.

-

The standardized bacterial inoculum was added to each well containing the diluted compounds.

-

Control wells included:

-

A drug-free control (inoculum only).

-

A sterile control (medium only).

-

-

The plates were sealed and incubated at 37°C for a period of 5-7 days.

-

Following incubation, a solution of Alamar Blue reagent was added to each well.

-

The plates were re-incubated for 24 hours.

-

Endpoint Determination: A color change from blue to pink indicates bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Mechanism of Action and Signaling Pathway

This compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. This occurs through a specific interaction with the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for the translation of messenger RNA (mRNA) into proteins.

Below is a diagram illustrating the proposed mechanism of action for oxazolidinone antibiotics like this compound in Mycobacterium tuberculosis.

Caption: Mechanism of Action of this compound.

Experimental Workflow

The overall process for evaluating the in vitro antitubercular activity of novel compounds is depicted in the workflow diagram below.

Caption: In Vitro Antitubercular Activity Screening Workflow.

Distinction from Other "Agent-22" Compounds

It is important to note that "this compound" (Compound 2), a linezolid-based oxazolidinone, is chemically distinct from other compounds that may be similarly named in the literature. For instance, a compound referred to as "Comp 22" from a series of 9-substituted tetrahydroacridines has also been reported to have antitubercular activity, with a different MIC of 0.78 μg/mL against M. tuberculosis H37Rv.[2] This technical guide is exclusively focused on the linezolid-based oxazolidinone derivative.

References

Unveiling the Molecular Target of Antitubercular Agent-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target identification for a promising novel antitubercular candidate, designated Antitubercular Agent-22. This compound, a linezolid-based oxazolidinone derivative, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the putative molecular target, summarizes key quantitative data, details relevant experimental protocols for target validation, and visualizes the associated cellular pathways and experimental workflows.

Executive Summary

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The development of new antitubercular agents with novel mechanisms of action is therefore a critical priority. This compound has emerged as a compound of interest, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/ml against the Mtb H37Rv strain[1][2][3]. Based on its structural class as a linezolid-based oxazolidinone, the primary molecular target of this compound is hypothesized to be the bacterial ribosome , specifically the 50S ribosomal subunit . By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, it is anticipated to inhibit the initiation of protein synthesis. This guide will delve into the experimental validation of this hypothesis.

Quantitative Data Summary

The following table summarizes the key efficacy data for this compound and related compounds.

| Compound | Chemical Class | MIC (µg/mL) vs. Mtb H37Rv | Molecular Formula | Putative Target |

| This compound | Linezolid-based oxazolidinone | 2 | C24H28FN5O8 | 50S Ribosomal Subunit |

| Linezolid (Reference) | Oxazolidinone | 0.5 - 1.0 | C16H20FN3O4 | 50S Ribosomal Subunit |

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound is predicted to interfere with the initiation of protein synthesis in Mycobacterium tuberculosis. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols for Molecular Target Identification

The following are detailed methodologies for key experiments to validate the molecular target of this compound.

In Vitro Ribosome Binding Assay

Objective: To determine if this compound directly binds to the M. tuberculosis ribosome.

Protocol:

-

Isolation of Ribosomes: M. tuberculosis H37Rv cells are cultured to mid-log phase and harvested. The cell pellet is washed and then lysed by sonication or French press. Ribosomes are isolated by differential centrifugation.

-

Radio-ligand Displacement Assay:

-

A known radio-labeled ligand that binds to the 50S subunit (e.g., [3H]-linezolid) is incubated with the isolated ribosomes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radio-labeled ligand.

-

The mixture is filtered through a nitrocellulose membrane, and the radioactivity retained on the filter is measured using a scintillation counter.

-

A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the same site.

-

-

Data Analysis: The IC50 value (concentration of this compound that displaces 50% of the radio-labeled ligand) is calculated.

In Vitro Transcription/Translation Assay

Objective: To assess the effect of this compound on bacterial protein synthesis.

Protocol:

-

Assay Setup: A cell-free E. coli or M. smegmatis S30 extract system is used, which contains all the necessary components for transcription and translation.

-

Reaction: A plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) is added to the S30 extract.

-

Inhibition: Increasing concentrations of this compound are added to the reaction mixtures. A known protein synthesis inhibitor (e.g., linezolid) and a vehicle control are included.

-

Measurement: After incubation, the activity of the synthesized reporter protein is measured (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Data Analysis: The IC50 value for the inhibition of protein synthesis is determined.

Resistant Mutant Generation and Whole-Genome Sequencing

Objective: To identify the gene(s) in which mutations confer resistance to this compound, thereby indicating its target.

Protocol:

-

Mutant Selection: M. tuberculosis H37Rv is cultured on solid medium containing increasing concentrations of this compound (typically 4x to 10x the MIC).

-

Isolation of Resistant Colonies: Colonies that grow at these concentrations are isolated and re-streaked on drug-containing medium to confirm resistance.

-

Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain. The genomes are sequenced using next-generation sequencing (NGS) platforms.

-

Variant Calling: The sequencing data from the resistant mutants are compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

-

Target Identification: Mutations consistently found in genes encoding components of the 50S ribosomal subunit (e.g., 23S rRNA, ribosomal proteins L3, L4) would strongly suggest this as the direct target.

Experimental Workflow Visualization

The logical flow for identifying and validating the molecular target of this compound is depicted below.

Caption: Workflow for molecular target identification of this compound.

Conclusion

The identification of the precise molecular target of novel antitubercular agents is paramount for their development as effective therapeutics. For this compound, a linezolid-based oxazolidinone, all evidence points towards the 50S ribosomal subunit as its primary target. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis. Confirmation of this mechanism of action will be a significant step forward in the development of this promising new class of antitubercular drugs.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Novel Antitubercular Agents: A Case Study on 2-Aminoquinazolinones

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This guide provides a detailed examination of the structure-activity relationship (SAR) of a promising new class of antitubercular compounds: the 2-aminoquinazolinones. Due to the absence of a publicly identified "Antitubercular agent-22," this document will focus on the well-documented 2-aminoquinazolinone scaffold as a representative case study in modern antitubercular drug discovery.

Introduction to the 2-Aminoquinazolinone Scaffold

Phenotypic whole-cell screening against M. tuberculosis identified the 2-aminoquinazolinone scaffold as a potent inhibitor of mycobacterial growth.[1][2] Initial hit compound, a sulfone (1), showed promising activity but was hindered by low solubility. This led to the synthesis of a sulfoxide analog (2), which demonstrated improved aqueous solubility while maintaining potent antimycobacterial activity, establishing it as a lead compound for further optimization.[2][3] The general structure of the 2-aminoquinazolinone core, indicating the sites for chemical modification, is depicted below.

Figure 1. General structure of the 2-aminoquinazolinone core indicating modification sites for SAR studies.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 2-aminoquinazolinone scaffold have elucidated key structural requirements for potent antitubercular activity. The SAR exploration focused on two primary regions: the left-hand side (LHS) at the 6-position of the quinazolinone core and the right-hand side (RHS) phenyl ring.

Initial SAR studies involved varying the substituent at the 6-position while keeping the RHS as a constant para-trifluoromethyl phenyl group. The results are summarized in the table below.

| Compound | R (6-position) | MIC90 (µM) | IC50 CHO (µM) |

| 1 | Phenyl sulfone | 0.08 | >100 |

| 2 | Phenyl sulfoxide | 0.16 | >100 |

| 7 | Phenyl | 5.3 | >100 |

| 8 | Phenoxy | 0.6 | >100 |

| 9 | Phenylamino | >25 | >100 |

Data synthesized from published research. MIC90 values represent the minimum inhibitory concentration required to inhibit 90% of Mtb growth. IC50 CHO values represent the half-maximal inhibitory concentration against Chinese Hamster Ovary cells, a measure of cytotoxicity.[2]

The data reveals that an oxygen or sulfur linker at the 6-position is critical for potent activity. Direct attachment of a phenyl group (Compound 7) or a phenylamino linker (Compound 9) resulted in a significant loss of potency. The sulfoxide (Compound 2) and sulfone (Compound 1) moieties provided the most potent activity, with the sulfoxide offering improved solubility.

Further SAR exploration focused on the RHS phenyl ring, with the LHS maintained as the optimal phenyl sulfoxide group at the 6-position.

| Compound | R' (RHS) | MIC90 (µM) | IC50 CHO (µM) |

| 2 | 4-CF3 | 0.16 | >100 |

| 34 | 2-CF3 | 2.6 | >100 |

| 48 | 3-CF3 | 1.3 | >100 |

| 49 | 4-Cl | 0.16 | >100 |

| 50 | 4-F | 0.31 | >100 |

Data synthesized from published research.[2]

These studies demonstrated that a para-substituent on the RHS phenyl ring is optimal for antimycobacterial activity. The potency was highest with electron-withdrawing groups such as trifluoromethyl (CF3) and chlorine (Cl) at the para-position (Compounds 2 and 49). Shifting the CF3 group to the ortho or meta position (Compounds 34 and 48) led to a decrease in activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 2-aminoquinazolinones.

The minimum inhibitory concentration (MIC90) against M. tuberculosis H37Rv was determined using a whole-cell phenotypic screen in a 96-well plate format.

-

Media Preparation : M. tuberculosis was cultured in Glycerol-Alanine-Salts (GAS) media supplemented with Tween 80 and iron.

-

Compound Preparation : Compounds were serially diluted in DMSO and then added to the 96-well plates.

-

Inoculation : A suspension of M. tuberculosis H37Rv was added to each well to a final optical density at 600 nm (OD600) of 0.05.

-

Incubation : Plates were incubated at 37°C for 14 days.

-

MIC90 Determination : The MIC90 was defined as the lowest concentration of the compound that inhibited at least 90% of bacterial growth, determined by visual inspection or spectrophotometric reading.

Cytotoxicity was assessed against a mammalian cell line, Chinese Hamster Ovary (CHO) cells, to determine the selectivity of the compounds.

-

Cell Culture : CHO cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Assay Setup : Cells were seeded in 96-well plates and incubated for 24 hours.

-

Compound Addition : Compounds were added to the wells at various concentrations and incubated for another 48 hours.

-

Viability Assessment : Cell viability was determined using a resazurin-based assay. The fluorescence was measured, and the IC50 value (the concentration that inhibits 50% of cell growth) was calculated.

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the general workflow for the discovery and development of the 2-aminoquinazolinone series.

References

An In-depth Technical Guide to the Antitubercular Agent SQ109 and its Effects on the Mycobacterial Cell Wall

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the novel antitubercular agent SQ109, with a specific focus on its mechanism of action involving the mycobacterial cell wall. It includes quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SQ109

SQ109 is a novel 1,2-ethylene diamine small molecule that has emerged as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] It was identified from a combinatorial library based on the structure of ethambutol, a first-line anti-TB drug.[3] However, SQ109 exhibits a distinct mechanism of action, targeting the essential membrane transporter MmpL3.[4] This guide delves into the technical details of SQ109's interaction with the mycobacterial cell wall, providing researchers with a consolidated resource of its biochemical and physiological effects.

Mechanism of Action: Inhibition of MmpL3 and Disruption of Cell Wall Synthesis

The primary target of SQ109 is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective outer mycomembrane of mycobacteria.

The inhibition of MmpL3 by SQ109 initiates a cascade of events that ultimately disrupts the integrity of the cell wall:

-

Interference with TMM Transport: SQ109 directly or indirectly inhibits the function of MmpL3, preventing the transport of TMM from the cytoplasm to the periplasm.

-

Accumulation of TMM: The blockage of TMM transport leads to its accumulation within the mycobacterial cell.

-

Inhibition of Trehalose Dimycolate (TDM) and Mycolic Acid Incorporation: With the reduced availability of TMM in the periplasm, the synthesis of trehalose dimycolate (TDM) and the attachment of mycolic acids to the arabinogalactan core of the cell wall are significantly inhibited.[4]

-

Disruption of Cell Wall Assembly: The compromised synthesis and incorporation of mycolic acids weaken the mycobacterial cell wall, leading to increased permeability and eventual cell death.[4]

It has also been suggested that SQ109 may have secondary mechanisms of action, including the dissipation of the proton motive force, which could indirectly inhibit MmpL3 and other cellular processes.[5]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of SQ109.

Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter.

Quantitative Data on the Efficacy of SQ109

The following tables summarize the in vitro and in vivo activity of SQ109 against Mycobacterium tuberculosis.

In Vitro Minimum Inhibitory Concentrations (MICs)

| M. tuberculosis Strain | Assay Method | MIC (µg/mL) | MIC (µM) | Reference(s) |

| H37Rv (pan-susceptible) | BACTEC | ≤0.2 | ~0.63 | [1][2] |

| H37Rv (pan-susceptible) | Alamar Blue | ≤0.39 | ~1.2 | [1] |

| Erdman (pan-susceptible) | Alamar Blue | ≤0.39 | ~1.2 | [1] |

| Ethambutol-resistant | Alamar Blue | 0.78 | ~2.4 | [1][3] |

| Isoniazid-resistant | Not specified | Not specified | 1.4 | [3] |

| Rifampicin-resistant | Not specified | ≤0.7 | Not specified | [3] |

| Drug-susceptible and Drug-resistant clinical isolates | Not specified | 0.16 - 0.64 | Not specified | [2] |

| 225 clinical isolates (MIC90) | Not specified | 0.25 | Not specified | [6] |

Intracellular and Bactericidal Activity

| Activity Metric | Conditions | Value | Reference(s) |

| Intracellular IC90 | Infected THP-1 derived macrophages (3 days) | 0.17 µg/mL (0.5 µM) | [7] |

| Intracellular MBC90 | Infected THP-1 derived macrophages (3 days) | 1.3 µg/mL (4 µM) | [7] |

| Reduction in intracellular M. tuberculosis | At MIC | 99% | [1][3] |

| Minimum Bactericidal Concentration (MBC) | In vitro | 0.64 µg/mL | [1][7] |

In Vivo Efficacy in Mouse Models

| Dose | Duration | Comparison | Outcome | Reference(s) |

| 10 mg/kg/day | 6-8 weeks | EMB at 100 mg/kg/day | Better activity than EMB | [1] |

| 25 mg/kg/day | 28 days | INH at 25 mg/kg/day | Less potent than INH | [1] |

| 1 mg/kg/day | 6 weeks | EMB at 100 mg/kg/day | As effective as EMB in lungs | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SQ109 on the mycobacterial cell wall.

Macromolecular Incorporation Assay

This assay is used to determine the effect of a compound on the synthesis of major macromolecules, including proteins, nucleic acids, and cell wall components.

Protocol:

-

Culture Preparation: Grow M. tuberculosis to mid-log phase (OD600 of 0.6-0.8).

-

Drug Exposure: Expose the bacterial cultures to different concentrations of SQ109 (e.g., 1x, 5x, 10x MIC) for a specified period (e.g., 10 hours). Include a no-drug control (DMSO vehicle).

-

Radiolabeling: Add radiolabeled precursors to the cultures for 1 hour.

-

For protein synthesis: [4,5-³H]L-leucine.

-

For peptidoglycan synthesis: [1-³H]N-acetyl-D-glucosamine.

-

For nucleic acid synthesis: [5,6-³H]uracil.

-

For mycolic acid and fatty acid synthesis: ¹⁴C-acetate.

-

-

Cell Lysis: Harvest the cells by centrifugation, resuspend in phosphate-buffered saline (PBS), and disrupt by bead beating.

-

Macromolecule Precipitation: Precipitate the macromolecules by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

-

Harvesting and Washing: Collect the precipitate on Whatman GF/C filters and wash extensively with ice-cold 10% TCA.

-

Quantification: Measure the incorporated radioactivity by liquid scintillation counting.

-

Analysis: Compare the radioactivity counts in the drug-treated samples to the no-drug control to determine the percentage of inhibition of macromolecular synthesis.[8]

Thin-Layer Chromatography (TLC) Analysis of Mycobacterial Lipids

TLC is used to separate and visualize mycobacterial lipids, allowing for the detection of changes in the lipid profile upon drug treatment, such as the accumulation of TMM and the reduction of TDM.

Protocol:

-

Lipid Extraction:

-

Culture M. tuberculosis with and without SQ109.

-

Harvest the cells and extract total lipids using a mixture of chloroform and methanol (e.g., 2:1 v/v) with vigorous shaking overnight.[9]

-

Centrifuge to pellet the cell debris and collect the organic extract.

-

-

TLC Plate Preparation: Use silica gel TLC plates.

-

Sample Application: Spot the lipid extracts onto the TLC plate.

-

Chromatography: Develop the TLC plate in a chamber with an appropriate solvent system. For separating TMM and TDM, a common solvent system is chloroform:methanol:water (e.g., 90:10:1 v/v/v).[10]

-

Visualization: Visualize the separated lipids.

-

For non-radiolabeled lipids, spray the plate with a reagent such as 5% phosphomolybdic acid in ethanol followed by charring.

-

For radiolabeled lipids (e.g., from ¹⁴C-acetate labeling), expose the plate to a phosphor screen and visualize using a phosphorimager.

-

-

Analysis: Compare the lipid profiles of the SQ109-treated and control samples, looking for an increase in the intensity of the TMM spot and a decrease in the TDM spot in the treated samples.[8]

Generation and Sequencing of Resistant Mutants

This protocol is used to identify the genetic basis of resistance to a compound, which can reveal its molecular target.

Protocol:

-

Mutant Selection: Plate a large number of mid-log phase M. tuberculosis cells (e.g., 10⁸) on solid media containing a high concentration of SQ109 (e.g., 10x MIC).[11]

-

Isolation and Verification: Isolate colonies that grow on the drug-containing plates. Re-streak the colonies on both drug-free and drug-containing media to confirm resistance.

-

Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.

-

Whole-Genome Sequencing (WGS):

-

Prepare sequencing libraries from the genomic DNA.

-

Sequence the genomes using a next-generation sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.

-

Identify single nucleotide polymorphisms (SNPs) and other mutations that are present in the resistant mutants but not in the wild-type.

-

Mutations consistently found in the mmpL3 gene in SQ109-resistant mutants point to MmpL3 as the target.[11][12]

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for analyzing antitubercular agents and the logical relationship of MmpL3 inhibition.

General Experimental Workflow for Characterizing a Novel Antitubercular Agent

Caption: A typical workflow for the preclinical evaluation of a new antitubercular agent.

Logical Relationship of MmpL3 Inhibition and its Consequences

Caption: The logical cascade of events following the inhibition of MmpL3 by SQ109.

Conclusion

SQ109 represents a significant advancement in the development of new antitubercular agents, with a well-defined mechanism of action that targets the essential MmpL3 transporter and disrupts the synthesis of the mycobacterial cell wall. Its potent in vitro and in vivo activity, including against drug-resistant strains, underscores its potential as a valuable component of future TB treatment regimens. This technical guide provides a foundational resource for researchers working on SQ109 and other MmpL3 inhibitors, consolidating key data and methodologies to facilitate further investigation and drug development efforts in the fight against tuberculosis.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Antitubercular Agent-22: A Data Gap Analysis

Despite a comprehensive search for the preliminary toxicity profile of "Antitubercular agent-22," no publicly available data on its adverse effects, cytotoxicity, or other safety parameters could be identified. The existing literature primarily focuses on the synthesis and potent antitubercular activity of this compound, leaving a significant knowledge gap regarding its safety profile.

"this compound" is identified as a 9-substituted tetrahydroacridine derivative. A key study in the field describes the synthesis and evaluation of a series of these compounds, with compound '22' exhibiting a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. This highlights its potential as a promising lead compound in the development of new tuberculosis therapies.

However, the available scientific literature, including abstracts and review articles, does not contain information regarding the toxicity of this specific agent. In early-stage drug discovery, it is common for preliminary toxicity assessments, such as in vitro cytotoxicity assays against mammalian cell lines, to be conducted alongside efficacy studies. This foundational safety data is crucial for determining the therapeutic index and guiding further development. The absence of such data for "this compound" in the public domain suggests that these studies may not have been performed, or if they were, the results have not been published.

For researchers, scientists, and drug development professionals, this lack of toxicity data represents a critical hurdle in evaluating the potential of "this compound" as a viable drug candidate. Further investigation into its safety profile is imperative.

Future Directions and Necessary Investigations

To address this data gap, a series of preliminary toxicity studies would be required. The logical workflow for such an investigation is outlined below.

Caption: Workflow for Preliminary Toxicity Assessment.

The initial phase of this workflow would involve a battery of in vitro assays to assess cytotoxicity against relevant cell lines (e.g., liver, lung), genotoxic potential, and specific organ toxicity such as cardiotoxicity and hepatotoxicity. Positive results from these initial screens would warrant progression to preliminary in vivo studies in animal models to determine acute toxicity and establish a basic tolerability profile.

Without these fundamental toxicity data, a comprehensive technical guide or whitepaper on the safety of "this compound" cannot be developed. The scientific community is encouraged to pursue these lines of investigation to fully characterize the therapeutic potential of this potent antitubercular compound.

Methodological & Application

Application Note: In Vitro Efficacy and Safety Profiling of Antitubercular Agent-22

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document outlines the experimental protocols for the in vitro evaluation of "Antitubercular agent-22," a novel compound with potential activity against Mycobacterium tuberculosis. The described assays are designed to determine the compound's potency, selectivity, and preliminary safety profile, which are critical for advancing its development. A combination of assays can be used to determine profiles against replicating, non-replicating, intracellular, and tolerant bacteria.[1]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound

-

Rifampicin (positive control)

-

96-well microplates

-

Resazurin sodium salt solution

Procedure:

-

Prepare a stock solution of this compound and Rifampicin in Dimethyl Sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well plate. The final concentrations should range from 0.015 to 128 µg/mL.

-

Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours.

-

The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.

Cytotoxicity Assay against Human Hepatocellular Carcinoma (HepG2) Cells

This assay evaluates the potential toxicity of this compound against a human liver cell line, providing an early indication of its safety profile.[2]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 1 to 1000 µM) and Doxorubicin. Include a vehicle control (DMSO).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Intracellular Activity against M. tuberculosis in Macrophages

This assay assesses the ability of this compound to kill M. tuberculosis residing within macrophages, which is crucial for eradicating persistent bacteria.[3][4]

Materials:

-

J774A.1 macrophage cell line

-

Mycobacterium tuberculosis H37Rv strain

-

DMEM supplemented with 10% FBS

-

This compound

-

Rifampicin (positive control)

-

24-well plates

-

Sterile water

-

Middlebrook 7H10 agar plates

Procedure:

-

Seed J774A.1 cells in 24-well plates and allow them to adhere overnight.

-

Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Wash the cells with fresh medium to remove extracellular bacteria.

-

Add fresh medium containing various concentrations of this compound or Rifampicin.

-

Incubate the plates for 48 hours.

-

Lyse the macrophages with sterile water to release intracellular bacteria.

-

Prepare serial dilutions of the lysate and plate on 7H10 agar.

-

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

-

Determine the reduction in intracellular bacterial viability compared to the untreated control.

Data Presentation

Table 1: In Vitro Activity of this compound

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | CC50 on HepG2 cells (µM) | Selectivity Index (SI = CC50/MIC) |

| This compound | 0.5 | >100 | >200 |

| Rifampicin | 0.1 | 50 | 500 |

Table 2: Intracellular Activity of this compound

| Compound | Concentration (µg/mL) | Log10 CFU Reduction (vs. Untreated Control) |

| This compound | 1 | 1.5 |

| 5 | 2.8 | |

| 10 | 3.5 | |

| Rifampicin | 1 | 2.0 |

| 5 | 3.2 | |

| 10 | 4.1 |

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

Many effective antitubercular drugs target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting a key enzyme in this pathway.

Caption: Hypothetical inhibition of the mycolic acid pathway by Agent-22.

References

- 1. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Use of Antitubercular Agent-22 (ATA-22) in a BSL-3 Laboratory

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and safety guidelines for handling and testing Antitubercular agent-22 (ATA-22), a novel investigational compound, within a Biosafety Level 3 (BSL-3) laboratory environment. The protocols cover in vitro efficacy testing against Mycobacterium tuberculosis and cytotoxicity assessment.

Introduction to this compound (ATA-22)

This compound (ATA-22) is a synthetic small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Unlike isoniazid (INH), a frontline anti-tuberculosis drug that requires activation by the catalase-peroxidase enzyme KatG, ATA-22 is a direct inhibitor of InhA. This mechanism of action makes it a promising candidate for treating infections caused by INH-resistant strains of M. tuberculosis.

BSL-3 Safety and Handling Protocols for ATA-22

All work involving viable Mycobacterium tuberculosis must be performed in a BSL-3 laboratory by trained personnel, adhering to institutional and national guidelines.[1][2] The introduction of a chemical agent like ATA-22 requires additional safety considerations.

2.1 Personal Protective Equipment (PPE) A solid-front, wrap-around gown, scrub suit, or coveralls must be worn.[2] Double-gloving is required, with the outer gloves being removed and discarded into a biohazard waste container within the Biological Safety Cabinet (BSC) upon completion of work. N95 respirators or powered air-purifying respirators (PAPRs) are mandatory.[3]

2.2 Preparation and Handling within a BSC

-

All manipulations of ATA-22 powder and stock solutions should be performed within a certified Class II BSC to prevent aerosolization and contamination.

-

Prepare stock solutions of ATA-22 in an appropriate solvent (e.g., DMSO) inside the BSC.

-

All procedures involving the addition of ATA-22 to M. tuberculosis cultures must be performed within the BSC.[4]

-

Use plastic-backed absorbent pads on the work surface of the BSC to contain any potential spills.

2.3 Decontamination and Waste Disposal

-

All liquid waste containing ATA-22 and/or M. tuberculosis must be decontaminated with an approved tuberculocidal disinfectant (e.g., 10% bleach, 5% Amphyl) for a sufficient contact time before being removed from the BSC.[5]

-

All solid waste, including pipette tips, culture plates, and tubes, must be collected in a biohazard bag inside the BSC and subsequently autoclaved before disposal.[5][6]

-

Work surfaces within the BSC and any equipment used must be decontaminated with a tuberculocidal disinfectant upon completion of work and after any spills.[2][4]

Preclinical Data Summary for ATA-22

The following tables summarize the in vitro efficacy and cytotoxicity profile of ATA-22.

Table 1: In Vitro Activity of ATA-22 against M. tuberculosis

| Strain | Resistance Profile | ATA-22 MIC (µg/mL) | Isoniazid MIC (µg/mL) |

|---|---|---|---|

| H37Rv | Drug-Susceptible | 0.06 | 0.05 |

| katG S315T | Isoniazid-Resistant | 0.06 | > 16 |

| inhA C-15T | Isoniazid-Resistant | 0.12 | 1.0 |

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Cytotoxicity and Selectivity Index of ATA-22

| Cell Line | Compound | CC50 (µM) | MIC (µM) vs. H37Rv | Selectivity Index (SI) |

|---|

| Vero Cells | ATA-22 | > 100 | 0.15 | > 660 |

CC50: 50% Cytotoxic Concentration; SI = CC50/MIC

Experimental Protocols

4.1 Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution method for determining the MIC of ATA-22 against M. tuberculosis.

Materials:

-

ATA-22 powder

-

DMSO (sterile)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis strains (e.g., H37Rv)

-

Sterile 96-well flat-bottom plates

-

Class II BSC

Procedure:

-

Prepare ATA-22 Stock Solution: Inside a BSC, dissolve ATA-22 in DMSO to a final concentration of 10 mg/mL.

-

Prepare Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). Adjust the culture to a McFarland standard of 0.5, then dilute 1:50 in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

-

Serial Dilutions: Add 100 µL of 7H9 broth to all wells of a 96-well plate. Add 2 µL of the 10 mg/mL ATA-22 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control (bacteria only) and a sterile control (broth only).

-

Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 7-14 days.

-

Reading Results: The MIC is defined as the lowest concentration of ATA-22 that results in no visible growth of M. tuberculosis.

4.2 Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of ATA-22 against a mammalian cell line (e.g., Vero cells).[7][8]

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

ATA-22 stock solution (10 mg/mL in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Addition: Prepare serial dilutions of ATA-22 in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of ATA-22 and the experimental workflow for its evaluation.

References

Application Notes and Protocols for "Antitubercular Agent-22" in Murine Tuberculosis Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide for the in vivo evaluation of "Antitubercular Agent-22," a novel therapeutic candidate against Mycobacterium tuberculosis (Mtb). The protocols outlined below are based on established murine models of tuberculosis and are intended to guide researchers in assessing the efficacy of this new agent. Murine models are crucial in preclinical drug development as they mimic key aspects of human tuberculosis, allowing for the evaluation of a drug's bactericidal or bacteriostatic activity and its pharmacokinetic/pharmacodynamic profile.[1] The choice of mouse strain and infection model can influence the outcome of efficacy studies, and therefore, careful consideration of the experimental design is essential.[2][3][4]

Data Presentation: Dosage and Efficacy of Standard Antitubercular Agents

The following table summarizes the standard dosages of commonly used antitubercular drugs in murine models. This data serves as a reference for designing dose-ranging studies for "this compound."

| Drug | Abbreviation | Class | Standard Dosage in Mice (mg/kg) | Route of Administration | Frequency |

| Isoniazid | INH or H | Hydrazide | 10 - 25 | Oral gavage | 5 days/week |

| Rifampin | RIF or R | Rifamycin | 10 | Oral gavage | 5 days/week |

| Pyrazinamide | PZA or Z | Pyrazinecarboxamide | 150 | Oral gavage | 5 days/week |

| Ethambutol | EMB | Ethylenediamine | 100 | Oral gavage | 5 days/week |

| Moxifloxacin | MXF | Fluoroquinolone | 100 | Oral gavage | 5 days/week |

| Bedaquiline | BDQ | Diarylquinoline | 25 | Oral gavage | 5 days/week |

| Pretomanid | PA-824 | Nitroimidazole | 50 - 100 | Oral gavage | 5 days/week |

| Linezolid | LZD | Oxazolidinone | 100 | Oral gavage | 5 days/week |

| Capreomycin | CM | Capreoline | 150 | Subcutaneous injection | 5 days/week |

| Amikacin | AK | Aminoglycoside | 150 | Subcutaneous injection | 5 days/week |

Note: Dosages can vary between different studies and mouse strains. It is recommended to perform a dose-finding study for any new antitubercular agent.[4][5][6]

Experimental Protocols

Murine Tuberculosis Infection Model

This protocol describes the establishment of a chronic tuberculosis infection in mice via low-dose aerosol exposure, which is considered the gold standard for mimicking natural human infection.

Materials:

-

Mouse Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).[2][7]

-

Mtb Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[2]

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Aerosol exposure system (e.g., Glas-Col inhalation exposure system).

-

Biosafety Level 3 (BSL-3) facility and procedures.

Procedure:

-

Preparation of Mtb Inoculum:

-

Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

-

Wash the bacterial cells twice with PBS containing Tween 80.

-

Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.

-

Adjust the bacterial concentration to deliver approximately 100-200 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol exposure system used.[2]

-

-

Aerosol Infection:

-

Place mice in the exposure chamber of the aerosol generation system.

-

Run the nebulizer to deliver the Mtb suspension as a low-dose aerosol.

-

The day after infection (Day 1), euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

-

In Vivo Efficacy Study of "this compound"

This protocol details the procedure for evaluating the efficacy of "this compound" as a monotherapy or in combination with other agents.

Materials:

-

Chronically infected mice (from Protocol 1).

-

"this compound" formulated for the desired route of administration (e.g., in water or a suitable vehicle for oral gavage).

-

Standard antitubercular drugs for control groups (e.g., Isoniazid, Rifampin).

-

Oral gavage needles.

-

Sterile instruments for dissection.

-

7H11 agar plates.

Procedure:

-

Treatment Initiation:

-

Begin treatment 4-6 weeks post-infection, once a chronic infection is established.

-

Randomly assign mice to different treatment groups (e.g., Vehicle control, "this compound" low dose, "this compound" high dose, Standard drug control).

-

-

Drug Administration:

-

Assessment of Bacterial Load:

-

At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in PBS with Tween 80.

-

Prepare serial dilutions of the homogenates and plate on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.

-

-

Data Analysis:

-

Express the bacterial load as log10 CFU per organ.

-

Compare the mean log10 CFU between the treatment groups and the vehicle control group to determine the bactericidal or bacteriostatic activity of "this compound."

-

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

This diagram illustrates a common mechanism of action for antitubercular drugs, the inhibition of mycolic acid synthesis, which is a key component of the mycobacterial cell wall.[9][10] This is a plausible pathway for a novel agent like "this compound."

Caption: Hypothetical mechanism of "this compound" targeting mycolic acid synthesis.

Experimental Workflow

This diagram outlines the key steps in the in vivo evaluation of "this compound."

Caption: Workflow for in vivo efficacy testing of "this compound".

Logical Relationships in Murine TB Models

This diagram illustrates the relationships between different components of murine tuberculosis models for drug testing.

Caption: Key factors influencing outcomes in murine TB drug efficacy studies.

References

- 1. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes: Antitubercular agent-22 for High-Throughput Screening

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A validated and crucial target for anti-TB drug development is the enoyl-acyl carrier protein reductase (InhA).[1][2][3] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the primary components of the mycobacterial cell wall.[1][4][5] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[3] "Antitubercular agent-22" is a potent, direct inhibitor of InhA, making it an ideal tool for high-throughput screening (HTS) campaigns aimed at identifying new anti-TB agents. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound does not require metabolic activation, rendering it effective against isoniazid-resistant Mtb strains with KatG mutations.[1][2][3]

Mechanism of Action

This compound acts as a direct, non-covalent inhibitor of the InhA enzyme. It binds to the active site of InhA in a manner dependent on the presence of the NADH cofactor.[1] This binding event blocks the enoyl-substrate binding pocket, preventing the reduction of long-chain trans-2-enoyl-ACP, a critical step in mycolic acid elongation.[1][2] The disruption of this pathway inhibits the formation of the protective mycolic acid layer, compromising the structural integrity of the bacterial cell wall and leading to cell lysis.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]